

# Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No.: B1314861

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining **4-Fluoro-3,5-dimethylbenzaldehyde**, a key building block in medicinal chemistry and materials science.<sup>[1]</sup> This document details the starting materials, experimental protocols, and comparative data to assist researchers in selecting the most suitable method for their applications.

## Core Properties of 4-Fluoro-3,5-dimethylbenzaldehyde

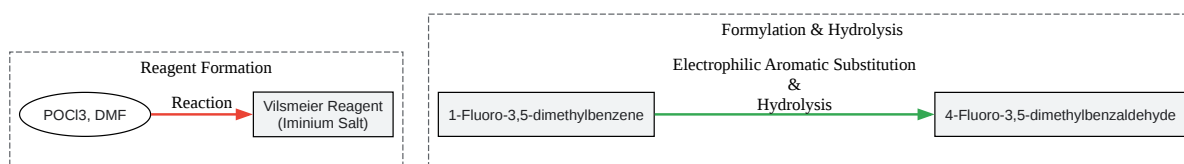
Property	Value
CAS Number	363134-35-4 <sup>[2]</sup> <sup>[3]</sup>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> FO <sup>[2]</sup>
Molecular Weight	152.17 g/mol <sup>[2]</sup>
Appearance	Solid

## Synthetic Pathways

The synthesis of **4-Fluoro-3,5-dimethylbenzaldehyde** can be approached through several strategic disconnections. The most prominent and industrially scalable methods involve the formylation of an activated benzene ring, the oxidation of a corresponding benzyl alcohol, or a Grignard reaction from a halogenated precursor.

## Route 1: Vilsmeier-Haack Formylation of 1-Fluoro-3,5-dimethylbenzene

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.<sup>[4][5][6][7]</sup> In this approach, the starting material, 1-fluoro-3,5-dimethylbenzene, is reacted with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride ( $\text{POCl}_3$ ) and N,N-dimethylformamide (DMF).<sup>[4][5]</sup>



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Caption: Vilsmeier-Haack formylation pathway.

Experimental Protocol (Representative):

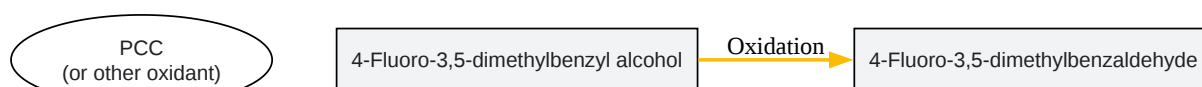
- **Vilsmeier Reagent Formation:** In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Add phosphoryl chloride ( $\text{POCl}_3$ , 1.2 equiv.) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 1-fluoro-3,5-dimethylbenzene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or use an excess of DMF as the solvent. Add this solution dropwise

to the prepared Vilsmeier reagent at 0 °C.

- Reaction: After the addition, heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
- Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is between 6 and 8.
- Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford **4-Fluoro-3,5-dimethylbenzaldehyde**.

## Route 2: Oxidation of 4-Fluoro-3,5-dimethylbenzyl Alcohol

This method involves the oxidation of the corresponding primary benzyl alcohol to the aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its mildness and selectivity, minimizing over-oxidation to the carboxylic acid.[8]



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Caption: Oxidation of the corresponding benzyl alcohol.

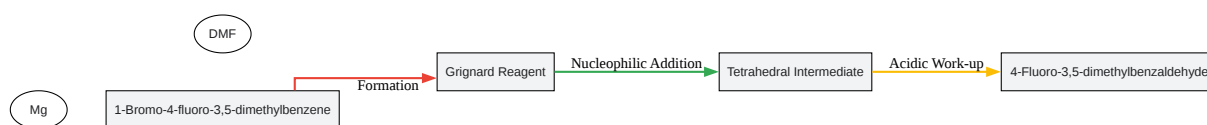
Experimental Protocol (Representative):

- Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3,5-dimethylbenzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
- Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equiv.) to the solution in one portion. Stir the resulting suspension at room temperature.

- **Monitoring:** Monitor the reaction progress by TLC until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite® to remove the chromium salts.
- **Purification:** Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography.[8]

## Route 3: Grignard Reaction of 1-Bromo-4-fluoro-3,5-dimethylbenzene

This synthetic route utilizes a Grignard reagent formed from a suitable halogenated precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[9]



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Caption: Grignard reaction pathway for synthesis.

Experimental Protocol (Representative):

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equiv.) and a crystal of iodine. Add a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

- **Formylation:** Cool the Grignard solution to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.1 equiv.) dropwise, keeping the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
- **Work-up:** Quench the reaction by carefully pouring the mixture into a cold, dilute solution of hydrochloric or sulfuric acid.
- **Extraction and Purification:** Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

## Comparative Summary of Synthetic Routes

Route	Starting Material	Key Reagents	Advantages	Disadvantages
Vilsmeier-Haack	1-Fluoro-3,5-dimethylbenzene	POCl <sub>3</sub> , DMF	Good for electron-rich arenes; often high yielding. <sup>[4]</sup> <sup>[6]</sup>	Use of corrosive and hazardous POCl <sub>3</sub> ; reaction can be sensitive to substrate activity.
Oxidation	4-Fluoro-3,5-dimethylbenzyl alcohol	PCC, MnO <sub>2</sub> , etc.	Generally mild conditions; high selectivity.	Starting alcohol may not be readily available; use of stoichiometric heavy metal oxidants.
Grignard	1-Bromo-4-fluoro-3,5-dimethylbenzene	Mg, DMF	Versatile for various substitutions.	Requires strictly anhydrous conditions; potential for side reactions (e.g., Wurtz coupling).

## Predicted Spectroscopic Data

While a comprehensive set of experimental spectra for **4-Fluoro-3,5-dimethylbenzaldehyde** is not readily available in the public domain, the following data can be predicted based on the analysis of structurally similar compounds such as 3,5-dimethylbenzaldehyde and 4-fluorobenzaldehyde.<sup>[10]</sup>

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):
  - $\delta$  9.9-10.0 (s, 1H, -CHO)
  - $\delta$  7.5-7.6 (s, 2H, Ar-H)
  - $\delta$  2.3-2.4 (s, 6H, -CH<sub>3</sub>)
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 101 MHz):
  - $\delta$  ~192 (d, -CHO)
  - $\delta$  ~165 (d,  $J \approx 250$  Hz, C-F)
  - $\delta$  ~138-140 (d, Ar-C)
  - $\delta$  ~130-132 (d, Ar-C)
  - $\delta$  ~128-130 (d, Ar-C)
  - $\delta$  ~21 (s, -CH<sub>3</sub>)
- Mass Spectrometry (EI):
  - $m/z$  152 ( $\text{M}^+$ )
  - $m/z$  151 ( $\text{M-H}^+$ )
  - $m/z$  123 ( $\text{M-CHO}^+$ )

This technical guide is intended to provide a foundational understanding of the synthesis of **4-Fluoro-3,5-dimethylbenzaldehyde**. Researchers should adapt and optimize these

representative protocols based on their specific laboratory conditions and safety procedures.

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